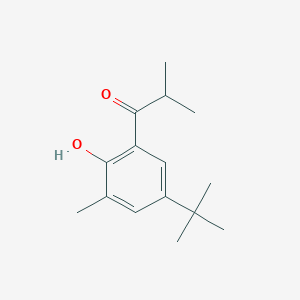
1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the alkylation of a phenol derivative with tert-butyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of tert-butyl halides . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the phenol derivative, providing a more sustainable and scalable method compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) and strong acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Shares the tert-butyl and methyl groups but lacks the hydroxyl and carbonyl functionalities.
tert-Butyl-substituted indoles: Contain the tert-butyl group and are used in similar synthetic applications.
Uniqueness
1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and carbonyl groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(16)12-8-11(15(4,5)6)7-10(3)14(12)17/h7-9,17H,1-6H3 |
InChIキー |
ZMWMBUKOJSFCFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


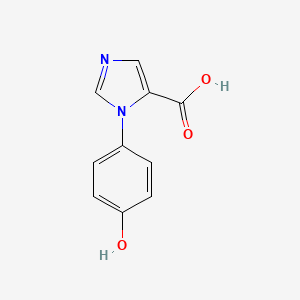
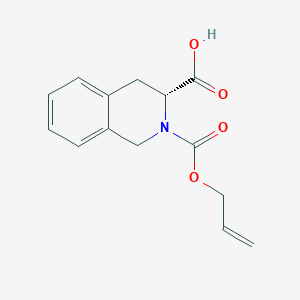
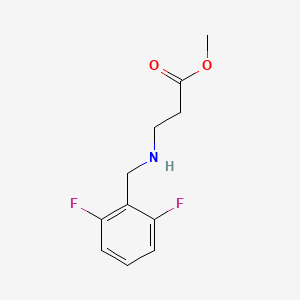
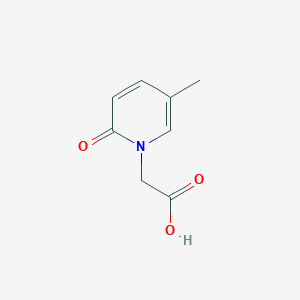
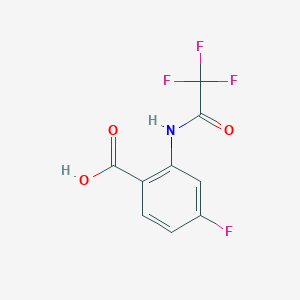



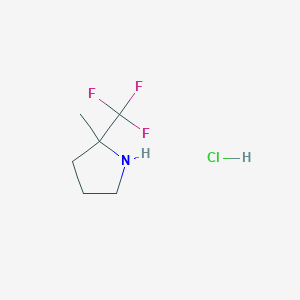



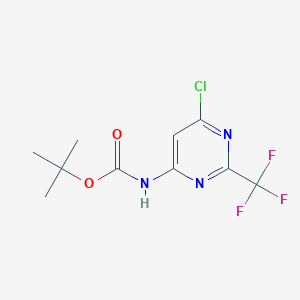
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
